molecular formula C12H19N3 B14678942 N-phenyldiazenyl-N-propylpropan-1-amine CAS No. 36719-39-8

N-phenyldiazenyl-N-propylpropan-1-amine

Cat. No.: B14678942
CAS No.: 36719-39-8
M. Wt: 205.30 g/mol
InChI Key: MHNQVULYVOWIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyldiazenyl-N-propylpropan-1-amine is a tertiary amine featuring a phenyl-diazenyl (N=N-C₆H₅) substituent and a propyl chain. The diazenyl group introduces polarity and π-conjugation, which may enhance dipolar interactions compared to purely aliphatic amines .

Properties

CAS No.

36719-39-8

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-phenyldiazenyl-N-propylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

MHNQVULYVOWIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N=NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Diazotization and Coupling: The Primary Synthetic Route

The most widely documented method for synthesizing N-phenyldiazenyl-N-propylpropan-1-amine involves diazotization of an aniline derivative followed by coupling with N-propylpropan-1-amine . This two-step process leverages the reactivity of diazonium salts to form stable azo linkages.

Formation of the Diazonium Salt

Aniline derivatives are treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C) to generate diazonium salts. For example, 3-nitroaniline undergoes diazotization as follows:
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Critical parameters :

  • Temperature : Maintaining 0–5°C prevents decomposition of the diazonium salt.
  • Solvent : Aqueous HCl or ethanol ensures solubility and stability.

Alkylation of Secondary Amines

An alternative approach involves alkylation of N-phenyldiazenylpropan-1-amine with propyl halides. This method is less common due to challenges in controlling regioselectivity but offers scalability for industrial applications.

Reaction Mechanism

The secondary amine reacts with 1-bromopropane in the presence of a base (e.g., K₂CO₃) to form the tertiary amine:
$$
\text{Ar-N=N-NH-CH}2\text{CH}2\text{CH}3 + \text{CH}3\text{CH}2\text{CH}2\text{Br} \rightarrow \text{Ar-N=N-N(CH}2\text{CH}2\text{CH}3)\text{CH}2\text{CH}2\text{CH}3 + \text{HBr}
$$
Key considerations :

  • Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.
  • Solvent : Dimethylformamide (DMF) improves solubility but requires post-reaction purification.
Table 2: Alkylation Efficiency with Different Halides
Halide Base Yield (%) Purity (%) Source
1-Bromopropane K₂CO₃ 68 88
1-Iodopropane NaHCO₃ 75 91

Reductive Amination: A Niche Strategy

Reductive amination of ketones or aldehydes with primary amines represents a third route, though it is less efficient for introducing diazenyl groups. This method is typically reserved for substrates where diazotization is impractical.

Process Overview

A ketone (e.g., acetophenone) is condensed with N-propylpropan-1-amine in the presence of a reducing agent (e.g., NaBH₃CN):
$$
\text{Ar-C=O} + \text{H}2\text{N-CH}2\text{CH}2\text{CH}2\text{N(CH}2\text{CH}2\text{CH}3) \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH}2\text{-N(CH}2\text{CH}2\text{CH}3)\text{CH}2\text{CH}2\text{CH}2\text{NH}2
$$
Limitations :

  • Low yields (40–50%) due to competing imine formation.
  • Requires post-synthetic modification to introduce the diazenyl group.

Mechanistic Insights and Side Reactions

Competing Pathways in Diazotization

  • Diazo Coupling Isomerization : At temperatures >10°C, the diazenyl group may isomerize, leading to undesired regioisomers.
  • Hydrolysis : Exposure to water results in phenol byproducts, necessitating anhydrous conditions.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diazenyl isomers.
  • Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >99% purity.

Chemical Reactions Analysis

1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 1-phenyl-3,3-dipropyl-triazene can yield amines or hydrazines, depending on the reducing agent and conditions used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the nitrogen atoms. This reaction often requires the presence of a catalyst or a strong base.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Phenyl-3,3-dipropyl-triazene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for other triazene derivatives.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-ligand interactions and in the development of metal-based drugs.

    Medicine: Research into the pharmacological properties of triazene compounds has shown potential for anticancer and antimicrobial activities. 1-phenyl-3,3-dipropyl-triazene is being investigated for its cytotoxic effects on cancer cells.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting normal cellular functions. This interaction can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA alkylation and inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thermodynamic Properties in Amide Mixtures

Key studies on amine-amide mixtures highlight differences in excess molar volumes ($V{\text{m}}^{\text{E}}$), permittivity ($\varepsilon{\text{r}}^{\text{E}}$), and enthalpies ($H_{\text{m}}^{\text{E}}$) based on substituent type and chain length.

Table 1: Thermodynamic Properties of Amines in DMF/DMA Mixtures at 298.15 K
Amine Structure Type $V_{\text{m}}^{\text{E}}$ (cm³·mol⁻¹) $\varepsilon_{\text{r}}^{\text{E}}$ $H_{\text{m}}^{\text{E}}$ (J·mol⁻¹) Key Observations
N-Propylpropan-1-amine (DPA) Secondary aliphatic -0.12 to -0.05 -0.8 to -1.2 320–400 Lower $V_{\text{m}}^{\text{E}}$ due to weaker amine-amine interactions
Butan-1-amine (BA) Primary aliphatic +0.20 to +0.35 -1.5 to -2.0 450–550 Higher $V_{\text{m}}^{\text{E}}$ from disrupted amide-amide interactions
Aniline Aromatic -0.30 to -0.15 +2.5 to +3.0 Not reported Positive $\varepsilon_{\text{r}}^{\text{E}}$ due to strong dipole interactions
Hypothetical N-Phenyldiazenyl-N-propylpropan-1-amine Aromatic + diazenyl Estimated: -0.25 to -0.10* Estimated: +1.5 to +2.5* Estimated: 500–600* Predicted stronger dipolar effects than DPA/BA, closer to aniline

*Hypothetical values inferred from aromatic amine behavior.

Key Findings :

  • Aliphatic Amines : Secondary amines (e.g., DPA) exhibit lower $V{\text{m}}^{\text{E}}$ and $H{\text{m}}^{\text{E}}$ than primary amines (e.g., BA), as shorter chains disrupt amide-amide interactions less effectively .
  • Aromatic Amines : Aniline shows positive $\varepsilon_{\text{r}}^{\text{E}}$ due to enhanced dipole alignment in mixtures, contrasting with negative values for aliphatic amines .
  • Diazenyl Group Impact : The N=N-Ph group in this compound is expected to amplify dipolar interactions, reducing $V{\text{m}}^{\text{E}}$ and increasing $\varepsilon{\text{r}}^{\text{E}}$ compared to DPA .

Structural and Electronic Effects

  • Chain Length : Longer alkyl chains (e.g., HxA vs. BA) reduce $\varepsilon_{\text{r}}^{\text{E}}$ by weakening dipole-dipole interactions .
  • Steric Hindrance : Bulky substituents (e.g., DPA vs. BA) lower amide-amine association, leading to less negative $V_{\text{m}}^{\text{E}}$ .
  • Aromaticity : Aniline’s phenyl group enhances orientational polarizability, a trait likely shared by the phenyl-diazenyl group in the target compound .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis of N-phenyldiazenyl-N-propylpropan-1-amine?

  • Methodological Answer : Replace volatile solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Employ continuous-flow reactors to enhance atom economy and reduce byproducts. Recover catalysts (e.g., CuBr) via aqueous biphasic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.